molecular formula C48H40P2 B13021414 1,1'-Bis(di-p-tolylphosphino)-2,2'-binaphthalene

1,1'-Bis(di-p-tolylphosphino)-2,2'-binaphthalene

Cat. No.: B13021414
M. Wt: 678.8 g/mol
InChI Key: DLUDEMIAXOKBHT-UHFFFAOYSA-N
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Description

1,1’-Bis(di-p-tolylphosphino)-2,2’-binaphthalene is a chiral ligand widely used in asymmetric synthesis. It is known for its high enantioselectivity and efficiency in various catalytic reactions. The compound has the molecular formula C48H40P2 and a molecular weight of 678.792 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-Bis(di-p-tolylphosphino)-2,2’-binaphthalene can be synthesized through the reaction of 2,2’-binaphthol with di-p-tolylphosphine in the presence of a base. The reaction typically occurs under inert atmosphere conditions to prevent oxidation .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization .

Chemical Reactions Analysis

Types of Reactions

1,1’-Bis(di-p-tolylphosphino)-2,2’-binaphthalene undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted derivatives of the original compound .

Mechanism of Action

The mechanism by which 1,1’-Bis(di-p-tolylphosphino)-2,2’-binaphthalene exerts its effects involves coordination to metal centers, forming metal-ligand complexes. These complexes act as catalysts in various reactions, promoting the formation of chiral products through enantioselective pathways. The molecular targets include transition metals such as palladium, rhodium, and ruthenium, which facilitate the catalytic cycles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-Bis(di-p-tolylphosphino)-2,2’-binaphthalene is unique due to its high enantioselectivity and efficiency in asymmetric catalysis. The presence of p-tolyl groups enhances its steric and electronic properties, making it a preferred choice for specific catalytic applications .

Properties

Molecular Formula

C48H40P2

Molecular Weight

678.8 g/mol

IUPAC Name

[2-[1-bis(4-methylphenyl)phosphanylnaphthalen-2-yl]naphthalen-1-yl]-bis(4-methylphenyl)phosphane

InChI

InChI=1S/C48H40P2/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)47-43-11-7-5-9-37(43)21-31-45(47)46-32-22-38-10-6-8-12-44(38)48(46)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42/h5-32H,1-4H3

InChI Key

DLUDEMIAXOKBHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C=CC4=CC=CC=C43)C5=C(C6=CC=CC=C6C=C5)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C

Origin of Product

United States

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